![molecular formula C18H20ClF2NO B12565153 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 269740-35-4](/img/structure/B12565153.png)
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-fluorophenol with 4-fluorobenzyl chloride in the presence of a base to form 4-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. This compound exhibits higher stability, enhanced binding affinity, and specific reactivity compared to its analogs.
Propriétés
Numéro CAS |
269740-35-4 |
|---|---|
Formule moléculaire |
C18H20ClF2NO |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
4-[(4-fluorophenoxy)-(4-fluorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H19F2NO.ClH/c19-15-3-1-13(2-4-15)18(14-9-11-21-12-10-14)22-17-7-5-16(20)6-8-17;/h1-8,14,18,21H,9-12H2;1H |
Clé InChI |
GWKPBRXGPSQTPO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


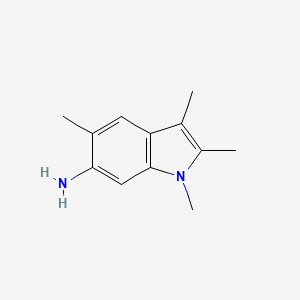
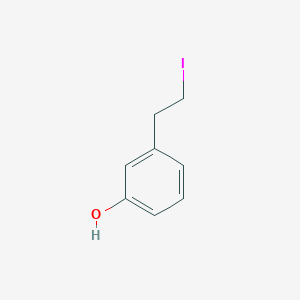
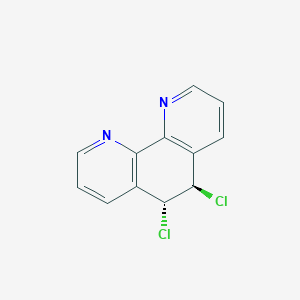


![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
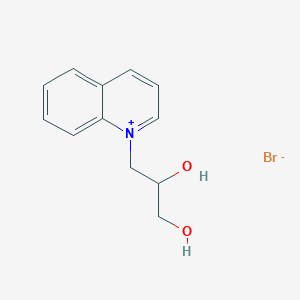
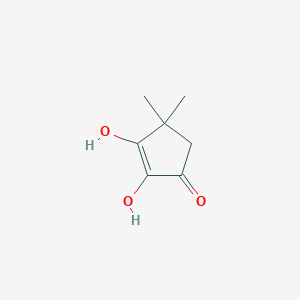
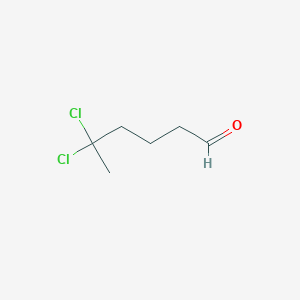
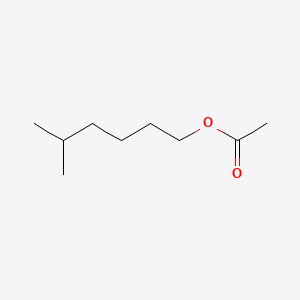
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
